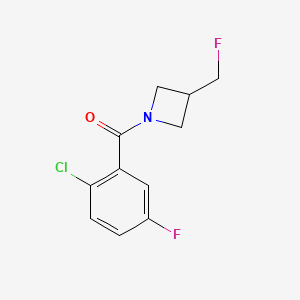

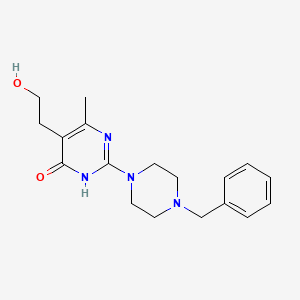

![molecular formula C11H16N2OS B3019584 2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-carbaldehyde CAS No. 866149-81-7](/img/structure/B3019584.png)

2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of 2-amino-substituted diazoles, including 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, has been achieved through a transition-metal-free process involving the condensation of semicarbazide or thiosemicarbazide with corresponding aldehydes, followed by I2-mediated oxidative C–O/C–S bond formation . This method has shown compatibility with a range of aldehydes, including aromatic, aliphatic, and cinnamic types, allowing for the efficient and scalable production of various diazole derivatives . Additionally, the Kabachnik–Fields reaction has been utilized for the synthesis of α-aminophosphonates from 2-cyclopropylpyrimidine-4-carbaldehyde using phosphomolybdic acid in dichloromethane, demonstrating good yields and short reaction times .

Molecular Structure Analysis

The molecular structure of compounds synthesized from reactions involving cyclohexylamine and carbaldehydes has been characterized by various spectroscopic methods. For instance, the reaction of cyclohexylamine with 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde resulted in a compound with an intramolecular N-H...N hydrogen bond, forming sheets linked by C-H...O hydrogen bonds . In contrast, a different product with an intramolecular N-H...O hydrogen bond was obtained when reacting with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, forming centrosymmetric dimers .

Chemical Reactions Analysis

The reactivity of cyclohexylamine in condensation reactions has been explored in various contexts. For example, cyclohexylisocyanide has been reacted with 2-aminopyridine-3-carboxylic acid and aromatic aldehydes to yield 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids without prior activation of the reactants . Similarly, the three-component cyclocondensation of 5-nitrothiophene-2-carbaldehyde with cyclohexanone and C-aminotri(tetr)azoles has led to the selective formation of hexahydrotriazoloquinazolines, with the reaction paths experimentally justified by isolating and characterizing intermediate products .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are inferred from their molecular structures and the nature of their synthesis. The presence of intramolecular hydrogen bonds in the compounds indicates potential for specific intermolecular interactions, which could influence their physical properties such as solubility and melting points . The use of spectroscopic techniques, including IR, ^1H, ^13C NMR, and mass spectroscopy, as well as CHN-O analysis, has been crucial in confirming the stability and purity of the synthesized compounds . The antimicrobial activities of some synthesized compounds suggest that their chemical properties may confer biological activity, which could be of interest in medicinal and biological sciences .

Eigenschaften

IUPAC Name |

2-[cyclohexyl(methyl)amino]-1,3-thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS/c1-13(9-5-3-2-4-6-9)11-12-7-10(8-14)15-11/h7-9H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXAMPILUZIDDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C2=NC=C(S2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B3019502.png)

![(E)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B3019504.png)

![N-(2,5-dimethylphenyl)-2-[(6-methyl-3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B3019505.png)

![5-chloro-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B3019517.png)

![3-(4-chlorophenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3019520.png)

![2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B3019523.png)